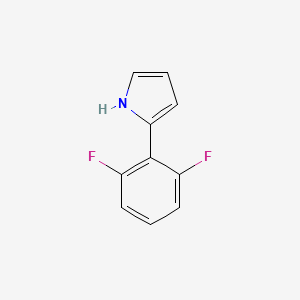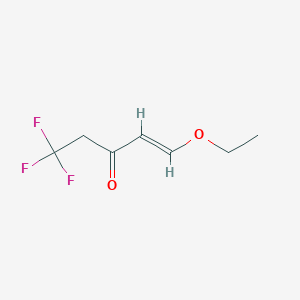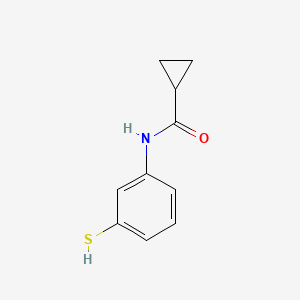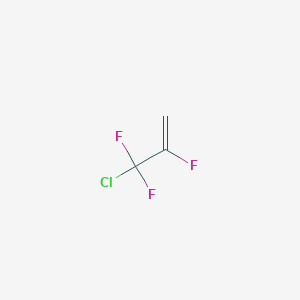![molecular formula C15H19NO3 B15046402 tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)
tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate: is an organic compound with the molecular formula C15H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a phenyl ring substituted with a 2-methylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate can undergo oxidation reactions, typically involving the phenyl ring or the carbamate group.
Reduction: Reduction reactions may target the carbonyl group in the carbamate moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving carbamate chemistry and the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a drug candidate or as a probe for studying biological processes. Its carbamate group can interact with enzymes and proteins, making it useful in enzyme inhibition studies .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for applications requiring stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the phenyl and enoyl groups.
N-Boc-ethylenediamine: Contains a carbamate group and is used in similar synthetic applications.
N-Boc-N-methylethylenediamine: Another carbamate derivative with applications in organic synthesis.
Uniqueness: tert-Butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate is unique due to the presence of the 2-methylprop-2-enoyl group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13(17)11-8-6-7-9-12(11)16-14(18)19-15(3,4)5/h6-9H,1H2,2-5H3,(H,16,18) |
InChI Key |
HLUZZTDTJWMOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15046355.png)





![Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate](/img/structure/B15046407.png)
![1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one](/img/structure/B15046412.png)
![N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide](/img/structure/B15046418.png)
